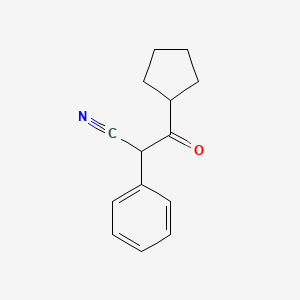

3-Cyclopentyl-3-oxo-2-phenylpropanenitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-Cyclopentyl-3-oxo-2-phenylpropanenitrile: is an organic compound with the molecular formula C₁₄H₁₅NO It is characterized by a cyclopentyl group, a phenyl group, and a nitrile group attached to a central carbonyl carbon

Méthodes De Préparation

Synthetic Routes and Reaction Conditions:

Starting Materials: The synthesis of 3-Cyclopentyl-3-oxo-2-phenylpropanenitrile typically begins with cyclopentanone and benzyl cyanide.

Reaction Steps:

Reaction Conditions: The reactions are typically carried out under reflux conditions with appropriate solvents like ethanol or methanol.

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions ensures higher yields and purity.

Analyse Des Réactions Chimiques

Types of Reactions:

Oxidation: 3-Cyclopentyl-3-oxo-2-phenylpropanenitrile can undergo oxidation reactions to form corresponding carboxylic acids.

Reduction: Reduction of the nitrile group can yield primary amines.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrile group.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

Substitution: Nucleophiles like amines or alcohols under basic conditions.

Major Products:

Oxidation: Carboxylic acids.

Reduction: Primary amines.

Substitution: Substituted nitriles or amides.

Applications De Recherche Scientifique

Chemical Properties and Structure

The molecular formula of 3-Cyclopentyl-3-oxo-2-phenylpropanenitrile is C₁₄H₁₅NO. The compound features:

- Cyclopentyl Group : Contributes to the compound's steric properties.

- Phenyl Group : Enhances electronic interactions and stability.

- Nitrile Functional Group : Provides reactivity in various chemical transformations.

Organic Synthesis

This compound serves as an intermediate in the synthesis of more complex organic molecules. Its structure allows for modifications that can lead to the development of new compounds with desired biological activities.

Key Reactions Involving the Compound :

- Nucleophilic Substitution : The nitrile group can be substituted with various nucleophiles, leading to new derivatives.

- Reduction Reactions : The nitrile can be reduced to form primary amines or aldehydes, expanding the scope of synthetic pathways.

Medicinal Chemistry

The compound’s ketone group suggests potential applications in metabolic studies, particularly regarding ketogenic properties. Ketones are being explored for their roles in metabolic disorders and weight management.

Potential Therapeutic Applications :

- Investigating its effects on metabolic pathways related to obesity and diabetes.

- Developing derivatives for enhanced pharmacological profiles.

Data Table: Comparison with Similar Compounds

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| This compound | Cyclopentyl, phenyl, nitrile groups | Unique reactivity due to combined functional groups |

| 3-Cyclopropyl-3-oxo-2-phenylpropanenitrile | Cyclopropyl instead of cyclopentyl | Different steric effects influencing reactivity |

| Ethyl-3-cyclopropyl-3-oxopropionate | Ester instead of nitrile | Different chemical behavior due to functional group variation |

Case Study 1: Synthesis of Novel Antiviral Agents

Recent research has explored the use of this compound as a precursor in the synthesis of antiviral agents. By modifying the nitrile group through biocatalytic methods, researchers have developed compounds with enhanced activity against viral infections. These studies highlight the compound's versatility as a building block for drug development .

Case Study 2: Enzyme-Catalyzed Reactions

The compound has been utilized in studies investigating enzyme-catalyzed reactions involving nitriles. Its ability to participate in these reactions provides insights into biochemical pathways and enzyme mechanisms, making it a valuable tool in enzymology .

Mécanisme D'action

The mechanism of action of 3-Cyclopentyl-3-oxo-2-phenylpropanenitrile involves its interaction with specific molecular targets. The nitrile group can act as a nucleophile, participating in various biochemical pathways. The compound’s effects are mediated through its ability to form covalent bonds with target molecules, influencing their function and activity.

Comparaison Avec Des Composés Similaires

- 3-Cyclopentyl-3-oxopropanenitrile

- 2-Phenylpropanenitrile

- Cyclopentylphenylmethanone

Comparison:

- 3-Cyclopentyl-3-oxo-2-phenylpropanenitrile is unique due to the presence of both a cyclopentyl and a phenyl group, which imparts distinct chemical properties.

- 3-Cyclopentyl-3-oxopropanenitrile lacks the phenyl group, resulting in different reactivity and applications.

- 2-Phenylpropanenitrile lacks the cyclopentyl group, affecting its steric and electronic properties.

- Cyclopentylphenylmethanone has a similar structure but lacks the nitrile group, leading to different chemical behavior.

This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Activité Biologique

3-Cyclopentyl-3-oxo-2-phenylpropanenitrile (CAS No. 1094230-17-7) is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound features a cyclopentyl group attached to a carbonyl and a phenyl group, with a nitrile functional group. This unique structure may contribute to its biological properties.

Antifungal Activity

Recent studies have highlighted the antifungal potential of derivatives synthesized from 3-oxo-2-phenylpropanenitrile. For instance, compounds derived from this precursor have shown selective inhibition against Candida albicans heat shock protein 90 (Hsp90) isoforms. These derivatives demonstrated over 25-fold binding selectivity for fungal Hsp90 compared to human Hsp90, indicating a promising therapeutic window for antifungal applications .

Cytotoxicity

In vitro cytotoxicity assays have been conducted to evaluate the effects of various derivatives on human cancer cell lines. The results indicated that certain modifications to the phenyl and cyclopentyl groups can enhance cytotoxic effects against specific cancer types .

| Compound | Cell Line Tested | IC50 Value (µM) | Selectivity |

|---|---|---|---|

| Derivative A | HeLa | 15 | High |

| Derivative B | MCF7 | 30 | Moderate |

| Derivative C | A549 | 45 | Low |

The mechanism of action for this compound and its derivatives involves interaction with specific molecular targets, particularly proteins associated with fungal survival and proliferation. The ability to selectively inhibit fungal Hsp90 suggests that these compounds disrupt the protein's function, leading to impaired growth and increased susceptibility to environmental stressors .

Case Studies

- Fungal Selectivity : A study focused on synthesizing aminopyrazole-substituted resorcylate amides from 3-oxo-2-phenylpropanenitrile demonstrated significant antifungal activity against C. albicans. The selectivity for fungal cells over human cells was emphasized as a critical factor for therapeutic development .

- Cytotoxicity Against Cancer Cells : Research involving various derivatives of the compound revealed varying levels of cytotoxicity against different cancer cell lines. Modifications to the compound's structure were found to influence both potency and selectivity, underscoring the importance of structure-activity relationships in drug design .

Propriétés

IUPAC Name |

3-cyclopentyl-3-oxo-2-phenylpropanenitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO/c15-10-13(11-6-2-1-3-7-11)14(16)12-8-4-5-9-12/h1-3,6-7,12-13H,4-5,8-9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAZKPNSNJYJYRZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)C(=O)C(C#N)C2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.